5-Fluoro-2,6-dimethoxynicotinic acid

Overview

Description

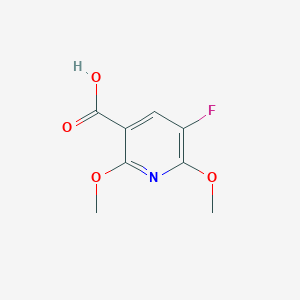

5-Fluoro-2,6-dimethoxynicotinic acid is a chemical compound with the CAS Number: 2167849-35-4 . It has a molecular weight of 201.15 . The IUPAC name for this compound is 5-fluoro-2,6-dimethoxynicotinic acid .

Molecular Structure Analysis

The InChI code for 5-Fluoro-2,6-dimethoxynicotinic acid is1S/C8H8FNO4/c1-13-6-4(8(11)12)3-5(9)7(10-6)14-2/h3H,1-2H3,(H,11,12) . This code provides a specific description of the molecule’s structure. Physical And Chemical Properties Analysis

5-Fluoro-2,6-dimethoxynicotinic acid is a solid at ambient temperature . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications

Structural and Vibrational Studies : A study by Karabacak, Kose, & Kurt (2010) focused on the structures and vibrations of 5-fluoro-salicylic acid, which shares a similar fluorine substitution as 5-Fluoro-2,6-dimethoxynicotinic acid. This research utilized Fourier transform infrared and Raman spectra to analyze molecular structures and vibrations.

Synthesis and Biochemical Effects : A study by Ducep, Navé, & Zimmermann (1994) described the synthesis of fluorinated derivatives of eicosatrienoic and arachidonic acids. This research highlights the role of fluorine substitution in biochemical processes, which is relevant to understanding the effects of 5-Fluoro-2,6-dimethoxynicotinic acid.

Application in Fluorographic Detection : Research by Skinner & Griswold (1983) explored a fluorographic procedure using acetic acid for detecting radioactivity in polyacrylamide gels. This technique can be pertinent to studying compounds like 5-Fluoro-2,6-dimethoxynicotinic acid in biological samples.

Biological Properties in Adrenergic Systems : A study by Kirk et al. (1979) on ring-fluorinated norepinephrines, which included the synthesis of 5-fluoro- and 6-fluorodimethoxybenzaldehydes, provided insights into the impact of fluorine substitution on biological properties, particularly in adrenergic systems.

Magnetic Resonance Probes for Cell Detection : Research by Bruemmer et al. (2014) developed reaction-based probes, including 5-fluoroisatin, for detecting peroxynitrite in living cells using magnetic resonance spectroscopy. This study underscores the potential of fluorinated compounds in live-cell detection.

Clinical Use in Cancer Chemotherapy : Heidelberger & Ansfield (1963) reviewed the clinical applications of fluorinated pyrimidines in cancer chemotherapy, emphasizing their distribution and metabolic fate. This research highlights the therapeutic potential of fluorinated compounds in oncology.

Inhibitors of Hydrolytic Enzymes : A study by Gelb, Svaren, & Abeles (1985) on fluoro ketone inhibitors of hydrolytic enzymes showcased the use of fluoro ketones as potent enzyme inhibitors. This suggests the relevance of fluorine-containing compounds in enzyme inhibition.

Electrochemical Charge Storage Materials : Research by Wang et al. (2019) developed high-performance poly(5-fluoroindole) as an electrochemical charge storage material. This illustrates the potential of fluorinated polymers in technological applications.

Anticancer Agent : The study by Hamoir et al. (1989) on the synthesis of the cyclic dimer of 5-fluoro-2′-deoxyuridylic acid highlighted its potential as a potent anticancer agent.

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302+H312+H332;H315;H319;H335, indicating potential hazards upon ingestion, skin contact, inhalation, and eye contact . Precautionary statements include P271;P261;P280, suggesting measures to minimize exposure and risks .

properties

IUPAC Name |

5-fluoro-2,6-dimethoxypyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO4/c1-13-6-4(8(11)12)3-5(9)7(10-6)14-2/h3H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVRNHDLQKPNBEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=N1)OC)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Fluoro-2,6-dimethoxynicotinic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(5-Methyl-[1,3,4]oxadiazol-2-yl)-benzenesulfonamide](/img/structure/B1415231.png)

![N-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]morpholine-4-carboxamide](/img/structure/B1415244.png)

![5-Isobutyl-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine] dihydrochloride](/img/structure/B1415247.png)

![4,4-Difluoro-1-[(3S)-pyrrolidine-3-carbonyl]piperidine](/img/structure/B1415252.png)